3-Methylpiperidine-2,6-dione

Catalog No.
S1905223
CAS No.
29553-51-3
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperidine-2,6-dione

CAS Number

29553-51-3

Product Name

3-Methylpiperidine-2,6-dione

IUPAC Name

3-methylpiperidine-2,6-dione

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)

InChI Key

DKCRDQKHMMPWPG-UHFFFAOYSA-N

SMILES

CC1CCC(=O)NC1=O

Canonical SMILES

CC1CCC(=O)NC1=O

Application in the Synthesis of PROTAC Drugs

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 3-Methylpiperidine-2,6-dione is a core backbone in the design of Proteolysis Targeting Chimeras (PROTAC) drugs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Methods of Application or Experimental Procedures: The synthesis of piperidine-2,6-diones involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

Results or Outcomes: This method provides a wide range of piperidine-2,6-diones in good yields and can be readily achieved at the kilo-scale . The method also allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .

Application in Treating Sickle Cell Disease and β-Thalassemia

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Novel substituted piperidine-2,6-dione derivatives have been found useful in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . This is particularly useful for the treatment of sickle cell disease and β-thalassemia .

Methods of Application or Experimental Procedures: The application describes a series of novel substituted piperidine-2,6-dione derivatives . These compounds are used to reduce WIZ protein expression levels and/or induce HbF protein expression levels .

Results or Outcomes: The novel substituted piperidine-2,6-dione derivatives have shown promise in the treatment of sickle cell disease and β-thalassemia . They work by reducing WIZ protein expression levels and/or inducing HbF protein expression levels .

Application in the Synthesis of Niraparib

Summary of the Application: 3-Methylpiperidine-2,6-dione is used in the synthesis of niraparib , a first-line drug for the treatment of ovarian cancer .

Methods of Application or Experimental Procedures: The synthesis of niraparib involves the use of 3-Methylpiperidine-2,6-dione as a starting material . The method significantly reduces the synthesis steps and successfully reaches the 100-gram level .

Results or Outcomes: The synthesis of niraparib using 3-Methylpiperidine-2,6-dione as a starting material has been successfully achieved at the 100-gram level . This method significantly reduces the synthesis steps .

3-Methylpiperidine-2,6-dione, with the chemical formula C6H9NO2C_6H_9NO_2 and CAS number 29553-51-3, is a cyclic compound belonging to the piperidine family. This compound features a six-membered ring containing nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 6. The presence of a methyl group at position 3 contributes to its structural uniqueness. The molecular weight of 3-Methylpiperidine-2,6-dione is approximately 127.14 g/mol .

The compound is characterized by its high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from -0.11 to 1.04 . Its physical properties include a significant polar surface area (TPSA) of 46.17 Ų, which suggests potential for hydrogen bonding interactions in biological systems .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, potentially yielding alcohol derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives .

Several methods have been reported for the synthesis of 3-Methylpiperidine-2,6-dione:

  • Condensation Reactions: One common method involves the condensation of appropriate carboxylic anhydrides with amines or other nucleophiles under controlled conditions .
  • Cyclization Reactions: Another synthetic route includes cyclization of suitable precursors that contain both amine and carbonyl functionalities.
  • Modification of Related Compounds: Starting from piperidine derivatives or related diketones can also yield this compound through various functional group transformations.

3-Methylpiperidine-2,6-dione has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Chemical Research: The compound is utilized in chemical research for developing new materials and studying reaction mechanisms.
  • Agricultural Chemistry: It may find applications in agrochemicals as a building block for herbicides or pesticides due to its nitrogen-containing structure.

3-Methylpiperidine-2,6-dione shares structural similarities with several other compounds within the piperidine family. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Piperidine-2,6-dione1121-89-70.87
N-Methylpiperidine-4-carboxamide1903-69-10.94
4,4-Dimethylpiperidine-2,6-dione1123-40-60.91
3-Azabicyclo[3.2.1]octan-2-one16994-00-60.94
cis-Hexahydro-1H-isoindole-1,3(2H)-dione7506-66-30.91

These compounds exhibit variations in their functional groups and structural frameworks but retain the core piperidine structure that characterizes their chemical behavior. The unique positioning of the methyl group in 3-Methylpiperidine-2,6-dione differentiates it from these analogs, potentially influencing its reactivity and biological activity.

XLogP3

-0.1

Dates

Modify: 2023-08-16

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